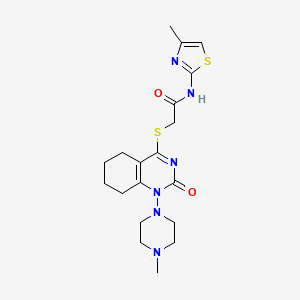

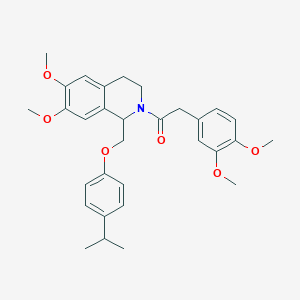

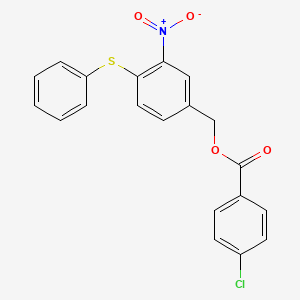

![molecular formula C10H15N3O B2382133 N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide CAS No. 1181549-39-2](/img/structure/B2382133.png)

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide, also known as CEPCA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. CEPCA is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

科学的研究の応用

Coordination Complexes and Antioxidant Activity

- Research has shown that pyrazole-acetamide derivatives, which are structurally similar to N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide, have been used to synthesize coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, as demonstrated in various in vitro assays (Chkirate et al., 2019).

Lipoxygenase Activity Protein Inhibition

- A study on a compound structurally related to N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide revealed its effectiveness as an inhibitor of the five-lipoxygenase activity protein, showcasing notable pharmacokinetic properties (Latli et al., 2015).

Crystal Structure and Biological Activity

- The synthesis and characterization of a compound closely related to N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide revealed insights into its crystal structure. The compound also exhibited moderate herbicidal and fungicidal activities (霍静倩 et al., 2016).

Antitumor Activity

- Novel pyrimidiopyrazole derivatives, similar in structure to N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide, were found to have significant antitumor activity against specific cell lines, showcasing the potential of such compounds in cancer research (Fahim et al., 2019).

Anti-Microbial Activities

- Research into thiazole derivatives incorporating a pyrazole moiety, which is a key feature of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide, showed significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Anti-Inflammatory Activity

- Derivatives of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide have been synthesized and tested for anti-inflammatory activity, with some derivatives showing significant effects (Sunder & Maleraju, 2013).

Anticonvulsant Activity

- Alkanamide derivatives bearing pyrazole rings have been synthesized and evaluated for their anticonvulsant activity. This indicates the potential application of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide in neurological disorders (Tarikogullari et al., 2010).

作用機序

Target of Action

The primary targets of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase and the progression through the S phase .

Mode of Action

It is known to interact with its targets, cyclin-a2 and cyclin-dependent kinase 2 . This interaction may influence the cell cycle, potentially altering the rate of cell division and growth .

Biochemical Pathways

The biochemical pathways affected by N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide are likely related to cell cycle regulation, given its interaction with Cyclin-A2 and Cyclin-dependent kinase 2 . The downstream effects of this interaction could include changes in cell proliferation and growth .

Result of Action

The molecular and cellular effects of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide’s action would likely be changes in cell proliferation and growth due to its interaction with Cyclin-A2 and Cyclin-dependent kinase 2 . .

Action Environment

The action, efficacy, and stability of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide could be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed information on how these factors affect the compound’s action is currently lacking .

特性

IUPAC Name |

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-7(9-3-4-9)13-10(5-6-11-13)12-8(2)14/h5-7,9H,3-4H2,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGZIJLJLCXNAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2C(=CC=N2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

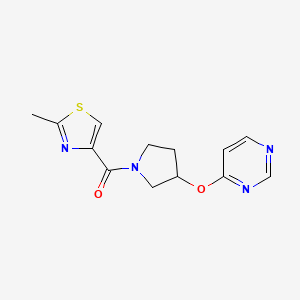

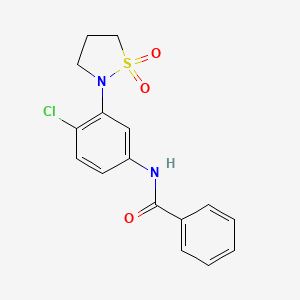

![1,3-Benzothiazol-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2382056.png)

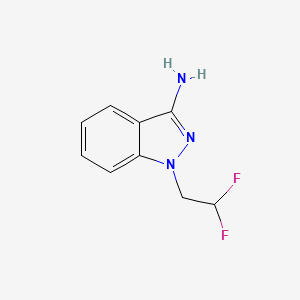

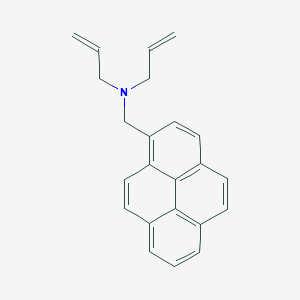

![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)

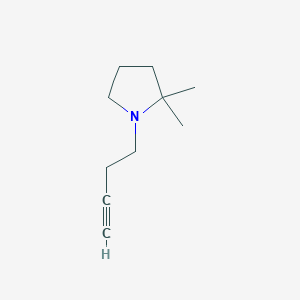

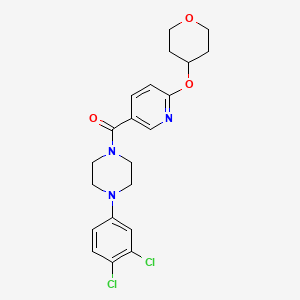

![N-Methyl-N-[2-[1-(oxan-4-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2382065.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2382066.png)